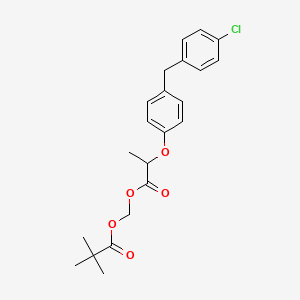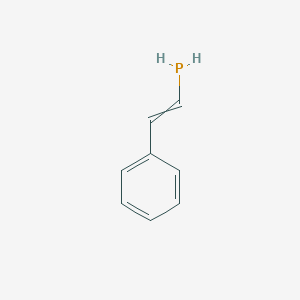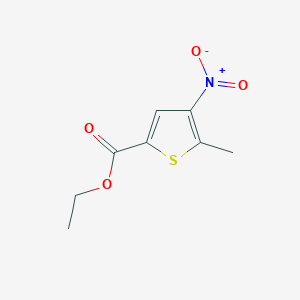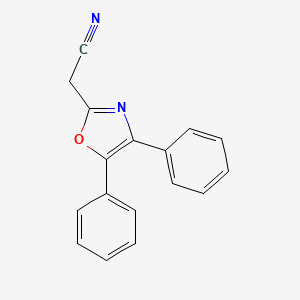
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile is a heterocyclic compound that features an oxazole ring substituted with diphenyl groups at positions 4 and 5, and an acetonitrile group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature to moderate heating, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for the rapid and scalable production of the compound with minimal purification steps.
化学反应分析
Types of Reactions
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or copper bromide in the presence of DBU.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile has several applications in scientific research:
作用机制
The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation . Additionally, it may modulate the activity of intracellular kinases like extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), leading to changes in transcription factor activity and induction of apoptosis .
相似化合物的比较
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole core structure.
Oxazolines: Compounds that can be oxidized to form oxazoles, sharing a similar synthetic pathway.
Imidazoles: Another class of heterocyclic compounds with similar biological activities and synthetic routes.
Uniqueness
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.
属性
CAS 编号 |
65913-22-6 |
|---|---|
分子式 |
C17H12N2O |
分子量 |
260.29 g/mol |
IUPAC 名称 |
2-(4,5-diphenyl-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H12N2O/c18-12-11-15-19-16(13-7-3-1-4-8-13)17(20-15)14-9-5-2-6-10-14/h1-10H,11H2 |
InChI 键 |
LFHNYWYYTLLXJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CC#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


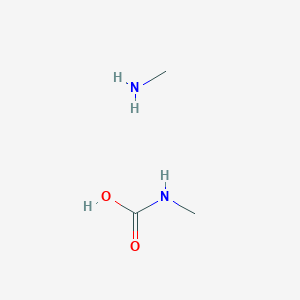

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
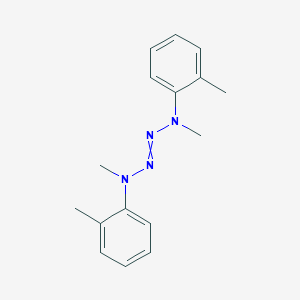
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)

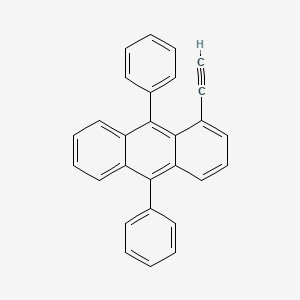
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
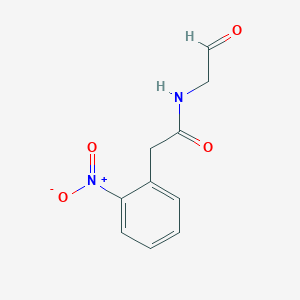
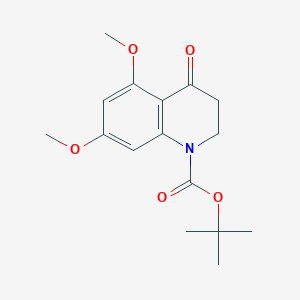
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
